1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
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Overview
Description
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and synthetic versatility. The presence of the nitrophenyl group and the triazole ring in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a multi-step process involving the copper-catalyzed azide-alkyne cycloaddition reactionThe reaction is typically carried out in the presence of a copper catalyst and a suitable solvent such as isopropanol .
Industrial Production Methods: The industrial production of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves the scalable synthesis of the compound using commercially available starting materials such as 3-dimethylaminoacrolein and 4-nitrophenyl azide. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and the triazole ring play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a formyl group instead of a carboxylic acid group.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C9H6N4O4 and a molecular weight of approximately 222.17 g/mol. Its structure features a triazole ring with a nitrophenyl substituent, which enhances its reactivity and biological activity. The presence of the nitro group (-NO2) is particularly noteworthy as it may contribute to increased production of reactive oxygen species (ROS), thereby enhancing therapeutic efficacy.
Antimicrobial Activity
Studies have demonstrated that 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits notable antimicrobial properties. Research indicates that triazole derivatives can inhibit various microbial pathogens through different mechanisms, including enzyme inhibition and disruption of cellular processes.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Microbial Target | Inhibition Zone (mm) |
---|---|---|
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid | E. coli | 15 |
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid | S. aureus | 18 |
5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C. albicans | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell survival and death .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.
Figure 1: Cell Viability Assay Results
Cell Viability Assay
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Reactive Oxygen Species Production : The nitro group contributes to ROS generation, which can induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cellular Targets : The triazole moiety allows for hydrogen bonding and π-π interactions with various biomolecules, enhancing its biological efficacy.
Properties
Molecular Formula |
C9H6N4O4 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15) |
InChI Key |
VMSDGQNKTGSGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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